Magnesium 2-ethylhexanoate chemical properties and structure
Magnesium 2-ethylhexanoate chemical properties and structure
An In-Depth Technical Guide to Magnesium 2-Ethylhexanoate: Properties, Structure, and Applications
Introduction
Magnesium 2-ethylhexanoate, a magnesium salt of 2-ethylhexanoic acid, is a versatile organometallic compound with significant utility across various industrial and research sectors. As a metal carboxylate, it provides a source of magnesium that is soluble in organic solvents, a critical feature for its application in non-aqueous systems.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its core chemical properties, molecular structure, synthesis methodologies, and key applications, grounding technical data with field-proven insights. Its role as an efficient catalyst, adhesion promoter, and precursor for advanced materials makes it a compound of considerable interest.[1][2]
Chemical Identity and Physicochemical Properties
Magnesium 2-ethylhexanoate is identified by the CAS Number 15602-15-0. It is composed of a central magnesium ion (Mg²⁺) coordinated to two 2-ethylhexanoate anions. The compound is most frequently supplied and handled as a 30-40% solution in toluene, appearing as a viscous, amber liquid.[3][4]
Table 1: Chemical Identifiers for Magnesium 2-Ethylhexanoate
| Identifier | Value | Reference |
| IUPAC Name | magnesium bis(2-ethylhexanoate) | |
| CAS Number | 15602-15-0 | [3][4] |
| Molecular Formula | C₁₆H₃₀MgO₄ | [3][4] |
| Molecular Weight | 310.71 g/mol | [3] |
| Synonyms | Magnesium octanoate, Hexanoic acid, 2-ethyl-, magnesium salt | [5] |
| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | [3] |
| InChI Key | CGSNFLLWLBPMLH-UHFFFAOYSA-L |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Typically a viscous, amber liquid (as a solution in toluene) | [4] |
| Solubility | Soluble in organic solvents | [1] |
| Water Solubility | 107.4 g/L at 20°C (Predicted) | [5] |
| Vapor Pressure | 4 Pa at 20°C (Predicted) | [5] |
Molecular Structure and Coordination Chemistry
The structure of magnesium 2-ethylhexanoate is dictated by the coordination chemistry of the magnesium ion (Mg²⁺) with the carboxylate group of the 2-ethylhexanoate ligands. As a divalent cation, magnesium is classified as a hard acid, showing a strong affinity for hard Lewis bases, particularly oxygen-containing ligands like carboxylates.[6]
The interaction between the magnesium ion and the two 2-ethylhexanoate anions is primarily ionic but features significant covalent character in its coordination bonds. While often represented simply as Mg(C₈H₁₅O₂)₂, the precise coordination can vary. In the solid state or in non-coordinating organic solvents, the carboxylate groups can bind to the magnesium center in several ways:
-
Monodentate: One oxygen atom from the carboxylate group binds to the magnesium ion.
-
Bidentate Chelate: Both oxygen atoms of a single carboxylate group bind to the same magnesium ion, forming a stable ring.
-
Bridging: One or both oxygen atoms of a carboxylate group bind to two different magnesium ions, leading to the formation of dimeric or polymeric structures.
In aqueous environments, magnesium strongly coordinates with water molecules, often forming a hexaaquamagnesium complex, [Mg(H₂O)₆]²⁺, where the carboxylate anions reside in the outer coordination sphere, interacting through hydrogen bonds.[6][7] However, for its primary applications in organic media, direct coordination of the ethylhexanoate ligand is the key structural feature.
Caption: Bidentate chelation model of Magnesium 2-ethylhexanoate.
Synthesis Methodologies
The synthesis of magnesium 2-ethylhexanoate can be achieved through several routes, with the choice often depending on factors like desired purity, cost, and environmental impact.[2] Common strategies involve the reaction of a magnesium precursor with 2-ethylhexanoic acid.[2]
A. Acid-Base Neutralization
This is a straightforward and common method involving the reaction of magnesium hydroxide with 2-ethylhexanoic acid.[2] The reaction is an acid-base neutralization that produces magnesium 2-ethylhexanoate and water as the sole byproduct, which can be easily removed.
Reaction: Mg(OH)₂(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + 2 H₂O(l)[2]
The selection of magnesium hydroxide is advantageous due to its low cost and safety. The reaction is typically driven to completion by refluxing the mixture, often with a Dean-Stark apparatus to azeotropically remove the water formed.
Caption: General workflow for synthesis via acid-base neutralization.
Experimental Protocol: Synthesis via Acid-Base Neutralization
-
Reactor Setup: A reaction flask is equipped with a mechanical stirrer, a thermometer, a heating mantle, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: The flask is charged with magnesium hydroxide (1 molar equivalent), 2-ethylhexanoic acid (2.1 molar equivalents, a slight excess to ensure complete reaction of the base), and an appropriate solvent (e.g., toluene) to facilitate mixing and azeotropic distillation. The choice of solvent is critical; it must be immiscible with water and form an azeotrope to enable efficient removal.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The causality here is to provide sufficient activation energy and ensure intimate contact between the solid magnesium hydroxide and the liquid acid.
-
Water Removal: As the reaction proceeds, the water produced is continuously removed from the reaction mixture via the Dean-Stark trap. This step is crucial as it shifts the equilibrium towards the products, driving the reaction to completion according to Le Châtelier's principle.
-
Monitoring and Completion: The reaction is monitored by observing the amount of water collected. The reaction is considered complete when water ceases to be collected in the trap.
-
Purification: The reaction mixture is cooled to room temperature. If any unreacted magnesium hydroxide remains, it can be removed by filtration. The solvent can then be partially or fully removed under reduced pressure to yield the final product at the desired concentration.
B. Other Synthetic Routes
-
Direct Reaction with Magnesium Metal: Metallic magnesium can react directly with 2-ethylhexanoic acid. This is a redox reaction where magnesium is oxidized and protons from the carboxylic acid are reduced, producing hydrogen gas.[2]
-
Salt Metathesis: This double displacement reaction involves reacting a soluble magnesium salt, such as magnesium chloride (MgCl₂), with a salt of the carboxylic acid, typically sodium 2-ethylhexanoate. The formation of a salt byproduct (e.g., NaCl) necessitates an additional purification step.[2]
Key Applications in Research and Industry
The solubility of magnesium 2-ethylhexanoate in organic media makes it highly effective in homogeneous systems.[2]
Caption: Relationship between core properties and applications.
-
Polymerization Catalyst: It serves as a highly effective catalyst, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a widely used biodegradable polymer.[2] Its use is considered a "green" alternative to catalysts based on heavy metals like tin. The Lewis acidic magnesium center is believed to activate the monomer, facilitating nucleophilic attack and chain propagation.
-
Adhesion Promoter and Drier: In the coatings industry, metal carboxylates are widely used as driers, which are catalysts that accelerate the curing of paints, inks, and varnishes through oxidative cross-linking. Magnesium 2-ethylhexanoate can also function as an adhesion promoter, improving the bond between a coating and the substrate.[1][2]
-
Precursor in Materials Science: It is used as a soluble magnesium source for the synthesis of advanced materials. Its organic solubility allows for controlled incorporation of magnesium into complex molecular structures and solid-state materials under mild conditions.[2]
-
Other Applications: Emerging applications include roles in solar energy and water treatment technologies, where its solubility in non-aqueous media is advantageous.[1]
Health and Safety Profile
Under biologically relevant conditions, magnesium 2-ethylhexanoate is expected to dissociate into its constituent magnesium cation and 2-ethylhexanoate anion. The toxicological profile is therefore largely influenced by the 2-ethylhexanoate component.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Classification | Reference |
| Eye Irritation | Causes serious eye damage/irritation (H318/H319) | [5] |
| Skin Irritation | Causes skin irritation (H315) | [5] |
| Reproductive Toxicity | May damage the unborn child (H360D), Suspected of damaging fertility (H361) | |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects (H412) | [5] |
Toxicological Summary:
-
Acute Toxicity: The compound is expected to have low acute oral and dermal toxicity, with LD50 values reported to be >2000 mg/kg bw in rats.
-
Irritation: It is classified as a skin irritant and can cause serious eye damage. In vitro studies on reconstructed human epidermal tissue confirmed its irritant potential.
-
Reproductive Toxicity: The parent acid, 2-ethylhexanoic acid (2-EHA), is a known developmental and reproductive toxicant. This hazard classification is considered appropriate for its salts, including magnesium 2-ethylhexanoate.
Handling and Precautions: Due to its hazard profile, appropriate personal protective equipment (PPE) must be used when handling magnesium 2-ethylhexanoate. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors, especially when handled as a solution in volatile solvents like toluene.[5]
Conclusion
Magnesium 2-ethylhexanoate is a chemically significant compound whose value is derived from its unique combination of properties: a biocompatible metal center, organic solubility, and catalytic activity. Its role as a greener alternative in polymerization catalysis and its established use in the coatings industry underscore its industrial importance. For researchers, it offers a versatile molecular building block for the synthesis of novel magnesium-containing materials. A thorough understanding of its structure, synthesis, and safety profile is essential for harnessing its full potential in both current and future applications.
References
-
PubChem - NIH. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882.[Link]
-
AMERICAN ELEMENTS. Magnesium 2-Ethylhexanoate.[Link]
-
angenechemical.com. Magnesium 2-ethylhexanoate(CAS# 15602-15-0).[Link]
-
MDPI. Magnesium Coordination Chemistry: A Case Study of Magnesium Carboxylate Complexes with Hexamethylenetetramine.[Link]
-
ResearchGate. Magnesium Coordination Chemistry: A Case Study of Magnesium Carboxylate Complexes with Hexamethylenetetramine.[Link]
-
MDPI. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes.[Link]
-
MDPI. A Case Study of Magnesium Carboxylate Complexes with Hexamethylenetetramine | Notes.[Link]
-
Wikipedia. Transition metal carboxylate complex.[Link]
-
Australian Government Department of Health. Calcium, potassium and magnesium salts of 2-ethylhexanoic acid: Human health tier II assessment.[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. strem.com [strem.com]
- 5. MAGNESIUM 2-ETHYLHEXANOATE | 15602-15-0 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
